REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Na+].[CH3:6][C:7]1([CH3:19])[C:16]2[C:11](=[CH:12][C:13](N)=[CH:14][CH:15]=2)[C:10](=[O:18])[CH2:9][CH2:8]1.[BrH:20]>S(=O)(=O)(O)O.C(O)(=O)C.O.[Cu]Br>[CH3:6][C:7]1([CH3:19])[C:16]2[C:11](=[CH:12][C:13]([Br:20])=[CH:14][CH:15]=2)[C:10](=[O:18])[CH2:9][CH2:8]1 |f:0.1|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)N)=O)C
|
Name
|
|
Quantity
|
89 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
28.4 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
26.27 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
159 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper (I) bromide
|
Quantity
|
16.66 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
The resulting solution was added slowly (over 10 minutes) to
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 90° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel (eluted with 3% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)Br)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |